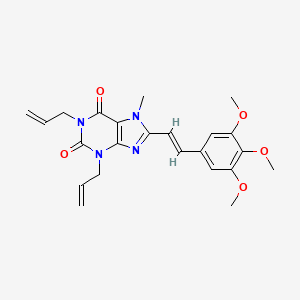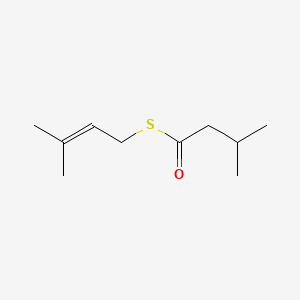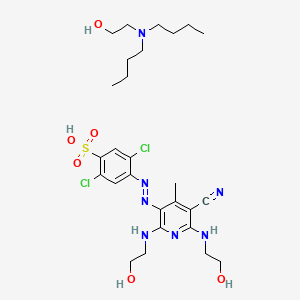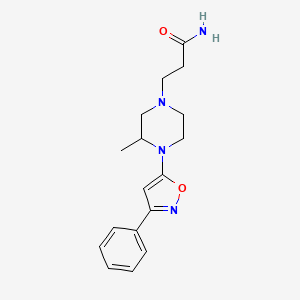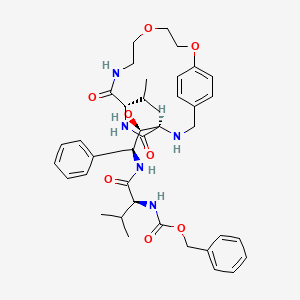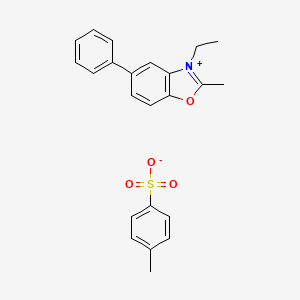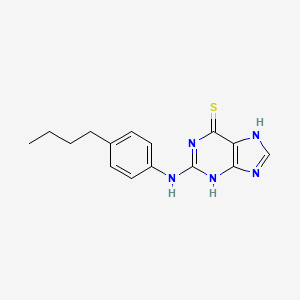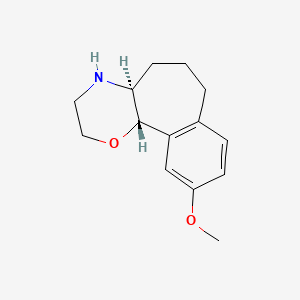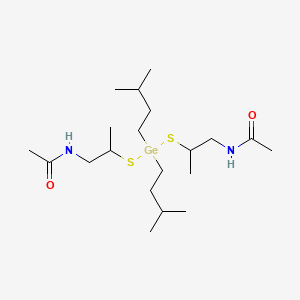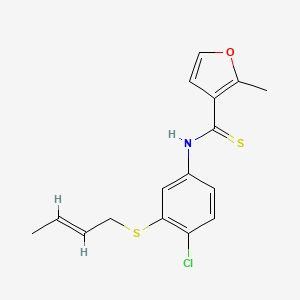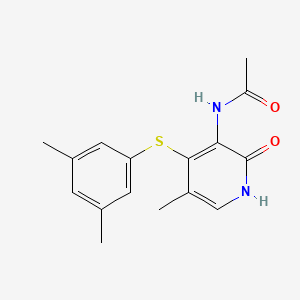
Tocol acetate, (2S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tocol acetate, (2S)-, is a derivative of tocol, which belongs to the vitamin E family. Tocols are known for their antioxidant properties and are widely used in various industries, including food, pharmaceuticals, and cosmetics. The (2S)- configuration indicates the specific stereochemistry of the compound, which can influence its biological activity and interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tocol acetate, (2S)-, can be synthesized through several methods. One common approach involves the esterification of tocol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C. The product is then purified through techniques such as recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of tocol acetate, (2S)-, often involves the extraction of tocol from natural sources such as palm oil or other plant oils. The extracted tocol is then subjected to esterification using acetic anhydride. The process is optimized for large-scale production, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Tocol acetate, (2S)-, undergoes various chemical reactions, including:
Oxidation: Tocol acetate can be oxidized to form tocopherol quinone, a compound with different biological activities.
Reduction: The compound can be reduced back to tocol under specific conditions.
Substitution: Tocol acetate can undergo nucleophilic substitution reactions, where the acetate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Tocopherol quinone
Reduction: Tocol
Substitution: Various substituted tocol derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Tocol acetate, (2S)-, has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study esterification and other organic reactions.
Biology: Investigated for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Explored for its potential in drug delivery systems due to its biocompatibility and ability to enhance the solubility of poorly soluble drugs.
Industry: Utilized in the formulation of cosmetics and food products as an antioxidant and stabilizer
Mecanismo De Acción
The primary mechanism of action of tocol acetate, (2S)-, is its antioxidant activity. It scavenges free radicals and protects cellular membranes from oxidative damage. The compound interacts with lipid peroxy radicals, converting them into more stable products and preventing lipid peroxidation. This action is crucial in maintaining cellular integrity and preventing oxidative stress-related diseases .
Comparación Con Compuestos Similares
Similar Compounds
Tocopherols: α-Tocopherol, β-Tocopherol, γ-Tocopherol, δ-Tocopherol
Tocotrienols: α-Tocotrienol, β-Tocotrienol, γ-Tocotrienol, δ-Tocotrienol
Other Tocol Derivatives: Tocodienols, Tocomonoenols, Plastochromanol-8
Uniqueness
Tocol acetate, (2S)-, is unique due to its specific stereochemistry, which can influence its biological activity and interactions. Compared to other tocol derivatives, it may exhibit different antioxidant capacities and solubility properties, making it suitable for specific applications in pharmaceuticals and cosmetics .
Propiedades
Número CAS |
153379-67-0 |
|---|---|
Fórmula molecular |
C28H46O3 |
Peso molecular |
430.7 g/mol |
Nombre IUPAC |
[(2S)-2-methyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] acetate |
InChI |
InChI=1S/C28H46O3/c1-21(2)10-7-11-22(3)12-8-13-23(4)14-9-18-28(6)19-17-25-20-26(30-24(5)29)15-16-27(25)31-28/h15-16,20-23H,7-14,17-19H2,1-6H3/t22-,23-,28+/m1/s1 |
Clave InChI |
CBUJHSGSOYAVJD-MRJKTFCFSA-N |
SMILES isomérico |
C[C@@H](CCC[C@@H](C)CCC[C@]1(CCC2=C(O1)C=CC(=C2)OC(=O)C)C)CCCC(C)C |
SMILES canónico |
CC(C)CCCC(C)CCCC(C)CCCC1(CCC2=C(O1)C=CC(=C2)OC(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Z)-2-(4-hydroxyphenyl)ethenyl]phenol](/img/structure/B12737546.png)
